molecular formula C9H19NO B13605048 2-Amino-2-cycloheptylethan-1-ol

2-Amino-2-cycloheptylethan-1-ol

Cat. No.: B13605048
M. Wt: 157.25 g/mol
InChI Key: MDEHBAMASAXISQ-UHFFFAOYSA-N
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Description

2-Amino-2-cycloheptylethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanol where the hydroxyl group is substituted with an amino group and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cycloheptylethan-1-ol typically involves the reaction of cycloheptanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve moderate temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or crystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cycloheptylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the cycloheptyl ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptylamine or other reduced derivatives.

    Substitution: Various substituted cycloheptyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-2-cycloheptylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-cycloheptylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring can interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyclohexylethan-1-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-Amino-2-cyclopentylethan-1-ol: Contains a cyclopentyl ring.

    2-Amino-2-cyclooctylethan-1-ol: Contains a cyclooctyl ring.

Uniqueness

2-Amino-2-cycloheptylethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-2-cycloheptylethanol

InChI

InChI=1S/C9H19NO/c10-9(7-11)8-5-3-1-2-4-6-8/h8-9,11H,1-7,10H2

InChI Key

MDEHBAMASAXISQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CO)N

Origin of Product

United States

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